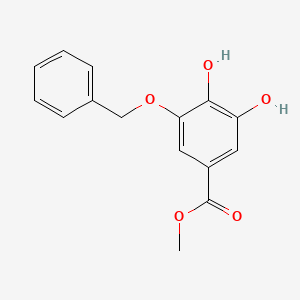

Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dihydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIWZZWMNAHWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79831-86-0 | |

| Record name | 3-BENZYLOXY-4,5-DIHYDROXY-BENZOIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Methyl 3 Benzyloxy 4,5 Dihydroxybenzoate

Retrosynthetic Approaches and Key Precursors

Retrosynthetic analysis of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate points to several potential starting materials, with the most common and direct precursor being a derivative of the naturally abundant gallic acid.

The most straightforward retrosynthetic disconnection leads to methyl gallate (methyl 3,4,5-trihydroxybenzoate) as the key precursor. nih.govnih.gov Methyl gallate is readily synthesized via the esterification of gallic acid with methanol, often catalyzed by an acid such as sulfuric acid. ppublishing.orgekb.eg The core of this strategy involves the selective benzylation of the hydroxyl group at the C-3 position of methyl gallate.

The primary difficulty in this approach is achieving regioselectivity. The three phenolic hydroxyl groups (at C-3, C-4, and C-5) of methyl gallate exhibit different levels of reactivity. The acidity of these groups, influenced by the electron-withdrawing ester function, typically makes the C-4 hydroxyl the most reactive site for reactions like alkylation under basic conditions. nih.gov Therefore, direct benzylation often leads to a mixture of products, with the 4-O-benzylated isomer being a significant component. To achieve the desired 3-O-benzylated product, a multi-step process involving the protection of the C-4 and C-5 hydroxyl groups is often necessary.

To circumvent the regioselectivity issues inherent in using methyl gallate, alternative starting materials can be considered. One such synthon is methyl 3,5-dihydroxybenzoate. diva-portal.org The synthesis pathway from this precursor would involve:

Selective benzylation of one of the two hydroxyl groups. Since the two hydroxyls are chemically equivalent in the starting material, this step would produce methyl 3-benzyloxy-5-hydroxybenzoate.

Introduction of a hydroxyl group at the C-4 position. This can be a challenging transformation requiring specific hydroxylation reagents.

Esterification, if starting from 3,5-dihydroxybenzoic acid, can be performed at the beginning of the synthesis sequence. diva-portal.orggoogle.com

This alternative route trades the challenge of regioselective benzylation of three hydroxyl groups for the challenge of a regioselective C-H functionalization (hydroxylation) on an electron-rich aromatic ring.

Synthetic Routes to Analogues and Structurally Related Derivatives

This compound serves as a valuable building block for the synthesis of more complex molecules, including dihydrostilbene analogues and dimeric polyhydroxybenzoates, which are classes of compounds with significant biological activities.

Preparation of Dihydrostilbene Analogues Utilizing this compound

Dihydrostilbenes, characterized by a 1,2-diphenylethane (B90400) backbone, can be synthesized from this compound through a multi-step sequence. A common strategy involves the conversion of the methyl ester to an aldehyde, followed by a Wittig reaction to form a stilbene (B7821643), and subsequent reduction of the double bond.

The methyl ester can be reduced to the corresponding aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This transformation is crucial as aldehydes are key electrophiles in the Wittig reaction . nih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. libretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of a stilbene derivative, the aldehyde derived from this compound would be reacted with a benzylphosphonium ylide. The geometry of the resulting stilbene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Alternatively, the Heck reaction provides another powerful tool for the formation of the stilbene core. researchgate.netnih.gov This palladium-catalyzed reaction couples an aryl halide or triflate with an alkene. In this context, a protected and functionalized derivative of this compound could be converted to an aryl halide and then coupled with a styrene (B11656) derivative. researchgate.net

Once the stilbene is formed, the carbon-carbon double bond can be reduced to a single bond to yield the dihydrostilbene scaffold. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and hydrogen gas. google.com This reduction step is generally efficient and clean.

A representative synthetic sequence is outlined below:

| Step | Transformation | Typical Reagents & Conditions | Key Considerations | Relevant Citations |

| 1. Reduction | Methyl ester to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent at low temperature | Careful control of stoichiometry and temperature to avoid over-reduction to the alcohol | nih.gov |

| 2. Olefination (Wittig) | Aldehyde to Stilbene | Benzyltriphenylphosphonium (B107652) ylide (prepared from benzyltriphenylphosphonium halide and a strong base) | Choice of base and solvent can influence the stereoselectivity of the alkene | libretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| 3. Reduction | Stilbene to Dihydrostilbene | H₂, Pd/C in a suitable solvent (e.g., ethanol, ethyl acetate) | Complete reduction of the double bond without affecting other functional groups | google.com |

Synthesis of Dimeric Polyhydroxybenzoates

Dimeric polyhydroxybenzoates can be synthesized through the oxidative coupling of monomeric precursors like this compound. This approach mimics the biosynthetic pathways of many natural dimeric compounds and offers a direct route to complex molecular architectures.

The oxidative coupling of phenols and their derivatives can be achieved using a variety of reagents, often involving transition metal catalysts or strong oxidizing agents. For instance, palladium catalysts have been shown to effectively catalyze the oxidative dimerization of methyl benzoate (B1203000) derivatives to form biphenyl (B1667301) structures. researchgate.net The regioselectivity of the coupling can be influenced by the ligands on the palladium catalyst and the reaction conditions. researchgate.net

In the context of this compound, the free hydroxyl groups at the 4- and 5-positions are susceptible to oxidation. Therefore, a successful dimerization strategy would likely require the protection of these hydroxyl groups prior to the coupling reaction. The choice of protecting groups would need to be compatible with the oxidative coupling conditions.

The coupling reaction would lead to the formation of a new carbon-carbon bond between two molecules of the protected this compound, resulting in a dimeric structure. Subsequent deprotection of the hydroxyl groups would then yield the final dimeric polyhydroxybenzoate. The specific positions of the newly formed bond would depend on the reaction conditions and the directing effects of the substituents on the aromatic ring.

The following table provides a general outline for the synthesis of dimeric polyhydroxybenzoates:

| Step | Transformation | Typical Reagents & Conditions | Key Considerations | Relevant Citations |

| 1. Protection | Protection of 4- and 5-hydroxyl groups | Suitable protecting groups compatible with oxidative coupling conditions | To prevent unwanted side reactions during oxidation | researchgate.net |

| 2. Oxidative Coupling | Monomer to Dimer | Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand and oxidant (e.g., O₂, Cu(II) salts) | Control of regioselectivity to obtain the desired dimer | researchgate.net |

| 3. Deprotection | Removal of protecting groups | Conditions specific to the chosen protecting groups | To yield the final dimeric polyhydroxybenzoate |

Rigorous Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate, offering unambiguous insights into its proton and carbon framework.

The ¹H-NMR spectrum of this compound, recorded in DMSO-d6 at 400 MHz, reveals distinct signals corresponding to each proton in the molecule. ukzn.ac.zaThe aromatic region of the spectrum displays two singlets at δ 7.34 and 7.30 ppm, which are assigned to the protons on the dihydroxybenzoate ring. The benzylic protons of the protecting group appear as a singlet at δ 5.05 ppm. The protons of the phenyl ring of the benzyl (B1604629) group resonate in the range of δ 7.30 to 7.45 ppm. The methyl ester protons are observed as a sharp singlet at δ 3.74 ppm. ukzn.ac.za

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Phenyl-H |

| 7.34 | s | 1H | Aromatic-H |

| 7.30 | s | 1H | Aromatic-H |

| 5.05 | s | 2H | Benzyl-CH₂ |

| 3.74 | s | 3H | OCH₃ |

Spectrum recorded in DMSO-d6 at 400 MHz ukzn.ac.za

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, also recorded in DMSO-d6, shows a total of 15 carbon signals, consistent with the molecular formula. ukzn.ac.zaThe carbonyl carbon of the methyl ester is readily identified by its characteristic downfield shift at δ 166.5 ppm. The carbons of the phenyl ring of the benzyl group appear in the range of δ 128.5 to 137.2 ppm. The carbons of the dihydroxybenzoate ring are observed between δ 109.8 and 152.1 ppm. The benzylic carbon resonates at δ 70.5 ppm, and the methyl ester carbon is found at δ 52.1 ppm. ukzn.ac.za

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 166.5 | C=O |

| 152.1 | Aromatic C-O |

| 146.2 | Aromatic C-O |

| 137.2 | Aromatic C |

| 128.5 | Aromatic C-H |

| 128.0 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 120.9 | Aromatic C |

| 109.8 | Aromatic C-H |

| 108.2 | Aromatic C-H |

| 70.5 | Benzyl-CH₂ |

| 52.1 | OCH₃ |

Spectrum recorded in DMSO-d6 ukzn.ac.za

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between adjacent protons. For this compound, this would primarily confirm the spin-spin coupling network within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals at δ 7.34, 7.30, 7.45-7.30, 5.05, and 3.74 ppm to their corresponding carbon signals in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methyl protons (δ 3.74) to the carbonyl carbon (δ 166.5) and the aromatic carbon C-1, as well as from the benzylic protons (δ 5.05) to the aromatic carbons of both the benzyl and benzoate (B1203000) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of nuclei. This would be particularly useful to confirm the spatial relationship between the benzylic protons and the adjacent aromatic protons on the benzoate ring.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation behavior.

High-resolution mass spectrometry is employed to determine the exact molecular mass of this compound. This technique allows for the calculation of the elemental formula with high accuracy. The expected exact mass for the molecular ion [M+H]⁺ of C₁₅H₁₄O₅ would be calculated and compared to the experimentally determined value, providing a high degree of confidence in the compound's identity. Mass spectra for this compound have been obtained using a Waters LCT Premier mass spectrometer, an instrument capable of high-resolution measurements. ukzn.ac.za

Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry are used to study the fragmentation patterns of molecules, which can further confirm the proposed structure.

Under ESI-MS conditions, this compound would be expected to readily form a protonated molecular ion [M+H]⁺. Subsequent fragmentation would likely involve the loss of the benzyl group as a primary fragmentation pathway, leading to a prominent fragment ion corresponding to the dihydroxybenzoate moiety. Another potential fragmentation would be the loss of the methyl ester group.

A plausible fragmentation pathway under mass spectrometric analysis would involve the initial formation of the molecular ion. A key fragmentation step would be the cleavage of the benzylic ether bond, resulting in the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group and a methyl dihydroxybenzoate radical cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule. nih.govfrontiersin.org

The analysis of this compound reveals characteristic peaks that confirm its structure. The presence of two free hydroxyl (-OH) groups on the aromatic ring is indicated by broad absorption bands in the region of 3200-3500 cm⁻¹. researchgate.netnih.gov The stretching vibration of the ester's carbonyl group (C=O) typically appears as a strong, sharp peak around 1701 cm⁻¹. researchgate.net Additionally, the C-C stretching vibrations within the aromatic ring are observed in the 1540-1610 cm⁻¹ region. researchgate.net The C-O stretching vibrations from the ester and ether linkages, as well as the O-H bending, are found in the fingerprint region between 1000 cm⁻¹ and 1300 cm⁻¹. researchgate.netnih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenolic Hydroxyl (O-H) | Stretching | 3200 - 3500 | Broad |

| Ester Carbonyl (C=O) | Stretching | ~1701 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretching | 1540 - 1610 | Medium to Strong |

| Ether & Ester (C-O) | Stretching | 1000 - 1300 | Medium |

This data is representative and compiled from analyses of gallic acid and its derivatives. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

Table 2: Representative Crystallographic Data for a Related Benzyloxybenzoate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.2466 (7) |

| b (Å) | 17.973 (2) |

| c (Å) | 14.8785 (18) |

| β (°) | 94.018 (3) |

| V (ų) | 1399.6 (3) |

| Z | 4 |

Data from the crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. nih.gov

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for assessing its purity.

Column chromatography, particularly the more rapid flash chromatography technique, is the standard method for purifying this compound on a preparative scale. phenomenex.comyoutube.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. phenomenex.com

For the purification of phenolic compounds like the target molecule, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature. researchgate.netopenochem.org The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel column. openochem.org A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate), is used as the mobile phase or eluent. prepchem.com By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture are separated. Less polar impurities elute first, followed by the desired product, this compound. The separation is driven by the balance of interactions with the polar silica gel and the polarity of the mobile phase. openochem.org Fractions are collected and analyzed (often by TLC) to identify those containing the pure compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective analytical tool used to monitor the progress of a chemical reaction, such as the synthesis of this compound. It is also used to determine the appropriate solvent system for column chromatography. akjournals.com

A small amount of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent (usually silica gel) on a solid backing. The plate is then placed in a developing chamber containing a shallow pool of a chosen solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture separate based on their polarity. epa.gov

The progress of the reaction is monitored by comparing the spots of the reaction mixture with those of the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system. ppublishing.org The spots can be visualized under UV light (if the compounds are UV-active) or by using staining reagents like ferric chloride, which typically gives a colored spot with phenolic compounds. akjournals.comepa.gov

Table 3: Typical TLC Parameters for Analysis of Gallic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Toluene:Ethyl Acetate:Chloroform:Formic Acid (4:8:1:3 v/v/v/v) nih.gov |

| Visualization | UV light (254 nm or 280 nm), Iodine vapor, Ferric chloride reagent akjournals.comepa.govnih.gov |

| Typical Rf Value | 0.5 - 0.7 (highly dependent on the exact eluent system) ppublishing.orgnih.gov |

Mechanistic Investigations of Biological Activities in Vitro

Cellular Antiproliferative Activity Assessment

An extensive review of the scientific literature did not yield any studies that have specifically evaluated the cellular antiproliferative activity of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate against the human cancer cell lines SGC-7901, KB, HT-1080, or MCF-7.

There are no available scientific reports detailing the investigation of cytotoxicity mechanisms, such as the induction of apoptosis, for this compound.

Antioxidative Potential in Cellular and Cell-Free Systems

Specific studies on the antioxidative potential of this compound in either cellular or cell-free systems have not been identified in the reviewed scientific literature.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

No research dedicated to the antimicrobial efficacy of this compound against specific bacterial or fungal strains has been found in the scientific literature.

Antiplasmodial Activity and Parasite Growth Inhibition

While direct studies on this compound are lacking, research into structurally related polyhydroxybenzoic acid derivatives has revealed potential antiplasmodial properties. A study investigating new antimalarial agents synthesized a library of such derivatives to understand their structure-activity relationships. researchgate.net

Within this research, a structurally isomeric compound, Methyl 4-benzoxy-3,5-dihydroxybenzoate , was identified for the first time as a potential lead for future research due to its notable inhibitory activity against Plasmodium falciparum. researchgate.net This compound demonstrated a selective inhibitory effect on the parasite. researchgate.net The study highlighted the critical importance of the free phenolic functions, specifically the pyrogallol (B1678534) moiety, for the observed antimalarial effect. researchgate.net

Table 1: Antiplasmodial Activity of a Structurally Related Isomer

| Compound Name | Target Organism | IC₅₀ (µM) | Selectivity Index (SI) |

| Methyl 4-benzoxy-3,5-dihydroxybenzoate | Plasmodium falciparum | ~20 | >5 |

Data sourced from a study on polyhydroxybenzoic acid derivatives as potential new antimalarial agents. researchgate.net

Enzyme Inhibition Kinetics and Characterization

Specific investigations into the enzyme inhibition kinetics and characterization of this compound have not been reported in the available scientific literature.

Identification of Target Enzymes

Based on studies of analogous compounds, several enzymes have been identified as potential targets for dihydroxybenzoate derivatives. These enzymes are primarily involved in inflammatory and oxidative stress pathways.

Lipoxygenase: Methyl 3,4-dihydroxybenzoate has been identified as an inhibitor of lipoxygenase. science.govscience.govresearchgate.netnih.gov Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. The inhibitory activity of Methyl 3,4-dihydroxybenzoate against this enzyme suggests its potential role in modulating inflammatory responses. science.govscience.govresearchgate.netnih.gov

Nitric Oxide Synthase (NOS): Research has demonstrated that Methyl 3,4-dihydroxybenzoate can inhibit the production of nitric oxide (NO) in macrophage RAW264.7 cells induced by lipopolysaccharide (LPS). nih.gov This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov iNOS is a key enzyme in the inflammatory cascade, and its inhibition points to the anti-inflammatory potential of this compound class.

Tyrosinase: Derivatives of 3,4-dihydroxybenzoic acid have been shown to interact with and inhibit tyrosinase. nih.govresearchgate.netresearchgate.netshirazu.ac.ir Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.netresearchgate.netshirazu.ac.ir Its inhibition is of interest in the context of hyperpigmentation disorders.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.comthieme-connect.comsemanticscholar.orgdntb.gov.ua A derivative of protocatechuic aldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), has been identified as a potent inhibitor of XO. nih.gov This suggests that compounds with a dihydroxybenzene structure may have the potential to modulate uric acid levels.

Human Neutrophil Elastase (HNE): Human neutrophil elastase is a serine protease involved in inflammatory processes. nih.govmdpi.comnih.govgoogle.com While direct inhibition by simple dihydroxybenzoate derivatives is not extensively documented, the broader class of benzoic acid derivatives has been investigated for HNE inhibitory activity. nih.gov

Determination of Inhibition Constants and Mechanism

The inhibitory effects of dihydroxybenzoate derivatives on their target enzymes have been quantified, and their mechanisms of action have been explored through kinetic studies.

Lipoxygenase Inhibition: Methyl 3,4-dihydroxybenzoate has demonstrated inhibitory activity against lipoxygenase, with a reported IC50 value of 26.6 µg/mL. nih.gov The mechanism of inhibition by phenolic compounds like dihydroxybenzoates is often attributed to their antioxidant and radical-scavenging properties, which can interfere with the oxidative processes catalyzed by lipoxygenase. nih.gov

Nitric Oxide Synthase Inhibition: Methyl 3,4-dihydroxybenzoate was found to have an IC50 value of 6.189 µM for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages. nih.gov The mechanism is attributed to the suppression of iNOS protein expression. nih.gov

Tyrosinase Inhibition: Verproside, which contains a 3,4-dihydroxybenzoic acid moiety, acts as a competitive inhibitor of human tyrosinase with an IC50 value of 197.3 µM. nih.govresearchgate.net Competitive inhibition implies that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.govresearchgate.net In another study, p-hydroxybenzoic acid, a related compound, was also identified as a competitive tyrosinase inhibitor. researchgate.net

Xanthine Oxidase Inhibition: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) exhibits potent mixed-type inhibition of xanthine oxidase with an IC50 value of 3 µM. nih.gov Mixed-type inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km of the reaction. nih.gov The structurally related 3,4-dihydroxybenzoic acid showed only a weak inhibitory effect on mushroom tyrosinase, with the enzyme activity decreasing by about 15% in the presence of 5.0 mM of the compound. shirazu.ac.ir

The following table summarizes the in vitro enzyme inhibition data for compounds structurally related to this compound.

| Compound Name | Target Enzyme | IC50 | Mechanism of Inhibition |

| Methyl 3,4-dihydroxybenzoate | Lipoxygenase | 26.6 µg/mL | Not specified |

| Methyl 3,4-dihydroxybenzoate | Nitric Oxide Synthase (iNOS) | 6.189 µM | Downregulation of iNOS expression |

| Verproside | Human Tyrosinase | 197.3 µM | Competitive |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | Xanthine Oxidase | 3 µM | Mixed-type |

| p-Hydroxybenzoic acid | Tyrosinase | Not specified | Competitive |

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Modification of the Benzyloxy Substituent

The placement of the benzyloxy group on the benzoate (B1203000) ring is critical. The parent compound features a 3-(benzyloxy) substitution pattern. Shifting this group to an alternative position, such as in the isomer Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate, fundamentally alters the molecule's topology. nih.gov This positional change directly impacts steric hindrance around the adjacent hydroxyl groups and the methyl ester. The 4-benzyloxy isomer presents a more symmetrical substitution pattern, which could influence how the molecule docks into a binding pocket of a target protein or participates in intermolecular interactions. The specific location of this bulky group dictates the spatial arrangement of the hydrogen-bond donating hydroxyl groups, which is often crucial for biological recognition.

| Feature | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate |

| CAS Number | 79831-86-0 guidechem.com | 91925-82-5 nih.gov |

| Synonym | Methyl 3,4-dihydroxy-5-phenylmethoxybenzoate guidechem.com | Methyl 3,5-dihydroxy-4-phenylmethoxybenzoate nih.gov |

| Hydroxyl Pattern | Catechol (ortho-dihydroxy) nih.gov | Pyrogallol (B1678534) derivative |

| Symmetry | Asymmetric | Symmetric |

| Potential Impact | Steric hindrance primarily affects the 3-position, potentially influencing the acidity and reactivity of the adjacent 4-OH group. | The bulky group is centrally located between the two hydroxyl groups, which may restrict their rotational freedom and alter their hydrogen-bonding capacity. |

Introducing substituents onto the secondary phenyl ring of the benzyloxy group offers a strategy to fine-tune the electronic and steric properties of the molecule without altering its core scaffold. The nature and position of these substituents can have a profound effect. rsc.org

Steric Effects: The size and position of substituents can create additional bulk, which may enhance or hinder binding to a biological target. For instance, a substituent at the ortho-position of the phenyl ring would create more significant steric clash than one at the para-position. rsc.org

Such modifications are a common strategy in medicinal chemistry to optimize lead compounds. nih.govnih.gov

| Substitution on Phenyl Ring (Benzyloxy Moiety) | Type | Potential Effect on Molecular Properties |

| None (H) | - | Baseline reference |

| 4-Methoxy (-OCH₃) | Electron-Donating | Increases electron density on the benzyl (B1604629) ring; may participate in hydrogen bonding as an acceptor. |

| 4-Nitro (-NO₂) | Electron-Withdrawing | Decreases electron density on the benzyl ring; introduces a polar group. |

| 4-Chloro (-Cl) | Electron-Withdrawing, Halogen | Alters electronic properties and increases lipophilicity. |

| 2-Methyl (-CH₃) | Electron-Donating, Steric Bulk | Increases steric hindrance near the ether linkage, potentially restricting conformation. |

Probing the Role of Dihydroxyl Groups

The two phenolic hydroxyl groups are central to the molecule's chemical reactivity, particularly its antioxidant and metal-chelating properties. Their arrangement and acidity are critical determinants of function.

The 4,5-dihydroxy arrangement on the benzoate ring forms a catechol-type system. This pattern is known to be highly effective for radical scavenging and metal chelation. nih.gov If this pattern were changed to a 3,5-dihydroxy arrangement, as seen in Methyl 3,5-dihydroxybenzoate, the fundamental chemical nature would shift from a catechol to a resorcinol-type system. nih.govsigmaaldrich.com

Studies on various phenolic acids have shown that the degree and position of hydroxylation significantly affect antioxidant capabilities. nih.gov Catechol (ortho-dihydroxy) structures are typically more potent antioxidants than resorcinol (B1680541) (meta-dihydroxy) structures due to their ability to form stable ortho-quinones upon oxidation and their superior ability to chelate metal ions. Therefore, the 4,5-dihydroxy pattern in the parent compound is considered essential for potent antioxidant activity.

| Hydroxylation Pattern | Example Compound Structure | Key Chemical Features |

| 4,5-Dihydroxy (Catechol-type) | Methyl 3-(benzyloxy)-4,5-dihydroxy benzoate | Efficient radical scavenging; strong metal chelation; forms stable ortho-quinone upon oxidation. nih.gov |

| 3,5-Dihydroxy (Resorcinol-type) | Methyl 3-(benzyloxy)-3,5-dihydroxy benzoate (Hypothetical) | Generally lower antioxidant potential compared to catechols; different redox properties and chelation geometry. nih.govmdpi.com |

The acidity of the phenolic hydroxyls and their capacity for hydrogen bonding are influenced by their chemical environment. Intramolecular hydrogen bonds can form between the adjacent 4-OH and 5-OH groups, as well as between the 5-OH group and the carbonyl oxygen of the methyl ester.

This internal hydrogen bonding can stabilize the molecule and its corresponding phenolate (B1203915) anion after deprotonation. The stabilization of the conjugate base leads to an increase in the acidity of the phenolic proton. quora.comstackexchange.com Strategies to modify these properties include:

Introducing Electron-Withdrawing/Donating Groups: As discussed, substituents on the aromatic ring can modulate the pKa of the hydroxyl groups.

Solvent Interaction: The use of solvents that can act as strong hydrogen-bond donors or acceptors can influence the catalytic efficiency and stability of the compound. nih.gov

Modifying the hydrogen-bonding network is a subtle yet powerful tool for fine-tuning the molecule's interaction with its environment and biological targets. nih.gov

Modifications to the Methyl Ester Group

The methyl ester group is another key site for structural modification. While it contributes to the molecule's lipophilicity and acts as a hydrogen bond acceptor, it can be replaced with other functional groups to alter these properties significantly.

Ester Homologation: Changing the methyl group to a larger alkyl chain (e.g., ethyl, propyl) would systematically increase lipophilicity and steric bulk.

Hydrolysis to Carboxylic Acid: Saponification of the ester to the corresponding carboxylic acid would introduce a highly polar, ionizable group. This would dramatically increase water solubility and introduce a strong hydrogen bond donor/acceptor site, fundamentally altering its pharmacokinetic profile.

Conversion to Amides: Transforming the ester into a primary, secondary, or tertiary amide would introduce different hydrogen bonding capabilities. A primary amide (-CONH₂) adds a hydrogen bond donor group, which could form new interactions with a biological target.

Studies on related 3,4-dihydroxybenzoic acid derivatives have shown that converting the acid moiety to different functional groups can yield compounds with varied biological activities, such as acetylcholinesterase inhibition. researchgate.net

| Modification | Resulting Functional Group | Change in Properties |

| Hydrolysis | Carboxylic Acid (-COOH) | Increases polarity; introduces acidic proton; strong H-bond donor/acceptor. |

| Amidation | Primary Amide (-CONH₂) | Increases polarity; adds H-bond donor capacity; less acidic than COOH. |

| Transesterification | Ethyl Ester (-COOCH₂CH₃) | Increases lipophilicity and steric bulk compared to methyl ester. |

| Reduction | Hydroxymethyl (-CH₂OH) | Removes carbonyl H-bond acceptor; introduces a primary alcohol H-bond donor. |

Conformational Analysis and Pharmacophore Generation

The three-dimensional arrangement of a molecule and the spatial distribution of its key chemical features are critical for its interaction with a biological target. Conformational analysis and pharmacophore modeling are essential tools for elucidating these aspects.

The biological relevance of these conformational preferences lies in their impact on the molecule's physicochemical properties, such as its polarity and surface area. These properties, in turn, govern its ability to cross biological membranes and interact with target proteins. The interplay between the antioxidant capacity and the hydrophobicity, which is influenced by the molecule's conformation, is crucial for its protective effects in biological systems. psu.edunih.gov

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For gallic acid derivatives, including this compound, the key pharmacophoric features can be inferred from their structure and known biological activities.

Based on studies of various gallic acid derivatives, the essential pharmacophoric features likely include:

Hydrogen Bond Donors: The two free hydroxyl groups on the phenyl ring are potent hydrogen bond donors, crucial for interacting with amino acid residues in a target's binding site. nih.gov

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the carbonyl group of the methyl ester can act as hydrogen bond acceptors. nih.gov

Aromatic Ring: The phenyl ring provides a scaffold for the functional groups and can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Features: The benzyl group and the methyl ester introduce hydrophobic character to the molecule, which can be important for binding to hydrophobic pockets within a protein.

Quantitative structure-activity relationship (QSAR) studies on gallic acid derivatives have identified that descriptors such as dipole moment, steric energy, and molar refractivity are well-correlated with their immunomodulatory activity. nih.gov This suggests that both the electronic and steric properties of the molecule are critical for its biological function. A molecular docking study of gallic acid derivatives with cytokine receptors indicated that hydrogen bonding is a key mode of interaction with binding site residues. nih.gov

Therefore, a pharmacophore model for a target of this compound would likely incorporate a specific spatial arrangement of hydrogen bond donors and acceptors, an aromatic ring, and a hydrophobic region.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. acadpubl.eu These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate, a typical DFT study would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Using a basis set such as B3LYP/6-311++G(d,p), the electronic properties can be calculated. acadpubl.eu Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). acadpubl.eu These values help in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. acadpubl.eu For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these as primary sites for interaction.

While specific DFT studies on this compound are not widely published, the methodology is well-established for similar phenolic and benzoic acid compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, usually a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the mechanism of action.

A molecular docking study of this compound would involve these steps:

Target Selection: A protein target relevant to a disease of interest is chosen. For instance, based on studies of other benzoic acid derivatives, potential targets could include viral proteases like the SARS-CoV-2 main protease or enzymes involved in inflammatory pathways. nih.gov

Ligand and Receptor Preparation: The 3D structure of this compound is optimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the receptor in multiple possible conformations. alliedacademies.org The software calculates a "docking score" or binding affinity for each pose, typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction. ajchem-a.com

Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. The hydroxyl and carbonyl groups of this compound would be expected to form hydrogen bonds, which are critical for stable binding.

The following table illustrates hypothetical docking scores and interactions for this compound with a generic protein kinase, based on typical results for similar inhibitors.

| Parameter | Value |

| Target Protein | Generic Kinase (e.g., C-Kit) |

| Docking Score (kcal/mol) | -8.5 to -10.5 |

| Interacting Residues | Amino acids in the ATP-binding pocket |

| Key Interactions | Hydrogen bonds with hinge region residues, hydrophobic interactions with the benzyl (B1604629) group. |

This table is for illustrative purposes only, as specific docking studies on this compound are not publicly available.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. ajchem-a.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system.

An MD simulation for the this compound-protein complex would reveal:

Binding Stability: The stability of the complex is assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period (e.g., 100 nanoseconds). A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.gov

Conformational Changes: The simulation shows how the protein and ligand adapt to each other's presence. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. researchgate.net

Interaction Persistence: MD simulations allow for the analysis of the persistence of interactions, such as hydrogen bonds, identified during docking. This helps to confirm which interactions are most critical for stable binding.

These simulations provide a more realistic picture of the binding event than static docking, validating the predicted binding mode and affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological potencies (e.g., IC50 values) against a specific target would be required. The process involves:

Data Set Compilation: A training set and a test set of molecules are established.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The model's predictive power is evaluated using the test set and statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A robust model can then be used to predict the potency of new, unsynthesized derivatives.

The resulting QSAR equation provides direct insight into which molecular properties are most influential for the biological response. For example, a hypothetical QSAR model for a series of benzoic acid derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * H-bond_Donors + ...

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors enhance activity, while increased molecular weight is detrimental. Such insights are invaluable for guiding the design of more potent analogues of this compound.

Advanced Chemical Reactivity and Transformation Studies

Investigation of Oxidation and Reduction Pathways of the Hydroxy and Benzyloxy Groups

The presence of both catechol-like hydroxyl groups and a benzyloxy group within the same molecule presents unique opportunities and challenges for selective oxidation and reduction reactions.

The vicinal dihydroxy arrangement on the aromatic ring makes the molecule susceptible to oxidation, a characteristic feature of catechol and its derivatives. This oxidation can lead to the formation of corresponding quinone structures, which are highly reactive intermediates. The specific products of oxidation would depend on the oxidizing agent and reaction conditions. While direct studies on the oxidation of methyl 3-(benzyloxy)-4,5-dihydroxybenzoate are not extensively documented in publicly available literature, the behavior of related gallic acid derivatives suggests that under controlled conditions, selective oxidation of the hydroxyl groups can be achieved without affecting the benzyloxy group.

Conversely, the benzyloxy group can be selectively cleaved through reduction, most commonly via catalytic transfer hydrogenation. organic-chemistry.orgrsc.org This reaction is a mild and efficient method for the deprotection of benzyl (B1604629) ethers and is widely used in organic synthesis, particularly in the chemistry of natural products and carbohydrates. organic-chemistry.org The process typically involves a palladium catalyst (e.g., palladium on carbon) and a hydrogen donor like formic acid or cyclohexene. organic-chemistry.orgrsc.org A key advantage of this method is its selectivity; it can remove the benzyl group without affecting other reducible functional groups that are sensitive to harsher reduction conditions. organic-chemistry.org

Table 1: Representative Reduction of Benzyloxy Groups

| Starting Material | Reagents and Conditions | Product | Reference |

| Benzyl ethers of carbohydrates | Pd/C, Formic Acid | Corresponding alcohols | organic-chemistry.org |

| N-Benzyloxycarbonyl and benzyl ester peptides | 10% Pd/C, Cyclohexene | Deprotected peptides | rsc.org |

| Benzyl ethers | Hydrazine hydrate, 10% Pd/C | Corresponding alcohols | thieme-connect.de |

This selective debenzylation of this compound would yield methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), a compound with known biological activities. The ability to selectively deprotect the benzyloxy group is crucial for synthesizing derivatives where free hydroxyl groups are required at specific positions.

Chemical Derivatization for Enhanced Biological Specificity

The chemical scaffold of this compound offers multiple sites for derivatization to modulate its physicochemical properties and enhance its biological specificity. The two free hydroxyl groups and the methyl ester are primary targets for such modifications.

Derivatization of the hydroxyl groups, for instance, through etherification or esterification, can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These modifications can influence how the molecule interacts with biological targets. For example, the synthesis of various gallic acid derivatives with different alkyl or acyl groups has been explored to improve their antioxidant or antimicrobial activities. mdpi.comnih.gov

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, respectively. This approach has been used to synthesize gallic acid-peptide conjugates, aiming to combine the therapeutic potential of gallic acid with the biocompatibility and biodegradability of peptides. nih.gov Similarly, the synthesis of benzoylthioureido derivatives from benzoic acid precursors has been investigated to target specific enzymes.

Table 2: Examples of Derivatization Strategies for Related Benzoic Acid Compounds

| Starting Material | Reagent(s) | Derivative Type | Potential Application | Reference |

| Benzoic acid derivatives | Thionyl chloride, Ammonium thiocyanate, Amines | Benzoylthioureido derivatives | Enzyme inhibition | nih.gov |

| 3,4,5-Trihydroxybenzoic acid | Benzyl chloride, K2CO3 | Benzylated ester | Intermediate for synthesis of bioactive compounds | mdpi.com |

| 2,4-Dihydroxybenzoic acid | Benzyl chloride, K2CO3 | Benzylated ester | Intermediate for synthesis of liquid crystals | researchgate.net |

These examples highlight the potential for creating a library of novel compounds starting from this compound, each with tailored properties for specific biological investigations.

Exploration of Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives is amenable to various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization:

A notable example of intramolecular cyclization is the formation of chromane (B1220400) derivatives. Research on a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has shown that it can undergo cyclization to form a methyl 5-(benzyloxy)-2H-chromene-7-carboxylate. mdpi.com This reaction demonstrates the potential to construct fused ring systems from appropriately substituted benzoic acid esters. The cyclization of hydroxy acids or their derivatives to form lactones is another common intramolecular reaction. youtube.com

Rearrangement Reactions:

The phenolic ester nature of derivatives of this compound makes them suitable substrates for the Fries rearrangement . This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid, to produce a hydroxy aryl ketone. wikipedia.orgbyjus.comorganic-chemistry.org The regioselectivity of the Fries rearrangement (ortho- or para-acylation) can often be controlled by adjusting reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com

Another important rearrangement reaction applicable to derivatives of this compound is the Claisen rearrangement . wikipedia.orgcollegedunia.comlibretexts.orgorganic-chemistry.orglibretexts.org This pericyclic reaction involves the uobasrah.edu.iquobasrah.edu.iq-sigmatropic rearrangement of an allyl aryl ether. To apply this to this compound, one of the hydroxyl groups would first need to be converted into an allyl ether. Upon heating, this allyl ether derivative would rearrange to form a C-allylated phenol (B47542), thereby introducing a new carbon-carbon bond on the aromatic ring. libretexts.orglibretexts.org

Table 3: Potential Intramolecular Reactions for Derivatives of this compound

| Reaction Type | Required Derivative | Key Reagents/Conditions | Product Type | Reference |

| Intramolecular Cyclization | Propargyloxy derivative | Base or heat | Chromene | mdpi.com |

| Fries Rearrangement | Acylated phenol derivative | Lewis acid (e.g., AlCl3) | Hydroxy aryl ketone | wikipedia.orgbyjus.com |

| Claisen Rearrangement | Allyl ether derivative | Heat | C-allylated phenol | wikipedia.orglibretexts.org |

These transformation studies open avenues for the synthesis of complex molecular architectures from a relatively simple starting material, providing access to novel compounds for further scientific exploration.

Future Research Directions and Potential Applications

Identification and Validation of Novel Molecular Targets

A crucial avenue for future research is the comprehensive identification and validation of the molecular targets of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate. While the parent compound, gallic acid, and its various derivatives are known to interact with a wide array of biological molecules, the specific targets for this benzyloxy-substituted ester remain largely unexplored. Research should be directed towards elucidating its mechanism of action by investigating its effects on key cellular enzymes and signaling pathways.

Drawing from studies on related polyphenolic compounds, a number of potential targets can be hypothesized. researchgate.net For instance, many gallic acid derivatives exhibit inhibitory effects on various enzymes. nih.gov Time-course transcriptomic studies on cells treated with gallic acid have revealed significant changes in gene expression profiles, pointing towards the modulation of multiple cellular pathways. biorxiv.orgmdpi.com Future investigations should therefore focus on screening this compound against a panel of clinically relevant enzymes and receptors. Computational methods, such as molecular docking, can be employed as a preliminary step to predict binding affinities to proteins known to be involved in disease progression. researchgate.net

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Trypsin, α-Amylase, Lipase, Polyphenol Oxidase (PPO) nih.govcreative-proteomics.com | Metabolic Disorders, Food Science |

| Kinases | AKT1, Mitogen-Activated Protein Kinases (MAPK) researchgate.netfrontiersin.org | Oncology, Inflammatory Diseases |

| Transcription Factors & Signaling Proteins | JUN, NF-κB, Caspases (CASP3, CASP7) researchgate.netfrontiersin.org | Oncology, Apoptosis Regulation |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) biorxiv.org | Oncology |

| JAK-STAT Pathway Proteins | Janus Kinase 2 (JAK2) nih.gov | Myeloproliferative Neoplasms, Inflammation |

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

The chemical structure of this compound is particularly amenable to rational drug design and synthetic modification. Future research should focus on creating a library of next-generation analogues with fine-tuned physicochemical and biological properties. The existing scaffold offers multiple sites for modification, including the ester group, the phenolic hydroxyl groups, and the benzyloxy moiety.

Structure-activity relationship (SAR) studies on other gallic acid derivatives have shown that altering the hydrophobicity of the molecule can significantly impact its biological efficacy and ability to cross cell membranes. nih.gov For example, esterification of gallic acid with different alkyl alcohols has been shown to produce compounds with improved antimicrobial or antimalarial activity. semanticscholar.orgnih.gov Similarly, converting the carboxylic acid group to amides or hydrazones has been explored to enhance biological effects. biorxiv.orgcreative-proteomics.com The benzyloxy group on this compound could be replaced with other substituted benzyl (B1604629) groups or different aromatic systems to explore interactions with specific binding pockets of target proteins.

| Modification Site | Synthetic Strategy | Desired Outcome | Reference Example |

|---|---|---|---|

| Ester Group | Varying the alcohol moiety (e.g., longer alkyl chains, phenethyl alcohol) | Modulate lipophilicity, improve cell permeability and bioavailability. nih.gov | Phenethyl ester of gallic acid showed enhanced biological activity. nih.gov |

| Carboxylic Acid (after hydrolysis) | Amidation with various amines or amino acids. | Improve target specificity and biological activity. biorxiv.org | Gallic acid amides synthesized as anti-inflammatory agents. biorxiv.org |

| Phenolic Hydroxyls | Selective alkylation or acylation. | Tune antioxidant potential and metabolic stability. | Acylated EGCG derivatives show altered antioxidant efficacy. biorxiv.org |

| Benzyloxy Group | Substitution on the phenyl ring or replacement with other aryl groups. | Enhance binding affinity to specific molecular targets. | Design of specific enzyme inhibitors. mdpi.com |

Development of Advanced Methodologies for Synthesis and Characterization

To support the rational design of analogues, the development of advanced and efficient methodologies for both synthesis and characterization is paramount. Traditional methods for esterification can be harsh and time-consuming. Future efforts should explore greener and more sustainable synthetic routes.

Microwave-assisted synthesis, for instance, has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. frontiersin.orgplos.org This technique could be applied to the esterification and derivatization of the gallic acid core. plos.org Furthermore, enzymatic synthesis represents another green alternative. mdpi.com Lipases and tannases have been successfully used to catalyze the synthesis of gallic acid esters, often with high selectivity and under mild reaction conditions, which is crucial for preserving the sensitive polyphenol structure. mdpi.comcreative-proteomics.com

For characterization, advanced analytical techniques are necessary to unambiguously determine the structure and purity of the synthesized compounds. While standard techniques like 1H and 13C NMR are essential, more sophisticated methods are required for complex analogues. nih.gov High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-QTOF-MS/MS), provides precise mass measurements for elemental composition determination and detailed fragmentation data for structural elucidation. nih.govnih.gov Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are invaluable for confirming the connectivity of atoms within the molecule, especially when multiple modifications are made to the parent structure. nih.gov

| Area | Methodology | Advantages |

|---|---|---|

| Synthesis | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. frontiersin.org |

| Enzymatic Synthesis (e.g., using Lipases) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | |

| Characterization | LC-HRMS (e.g., QTOF-MS/MS) | High sensitivity, precise mass for formula determination, fragmentation for structural analysis. nih.gov |

| 2D-NMR Spectroscopy (e.g., HSQC, HMBC) | Unambiguous structural elucidation and confirmation of atom connectivity. nih.gov |

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound and its future analogues, a systems biology approach integrating various "omics" technologies is essential. nih.gov These high-throughput methods can provide an unbiased, global view of the molecular changes induced by the compound within a biological system, moving beyond a single-target perspective. mdpi.com

Transcriptomics , utilizing technologies like RNA-sequencing, can reveal how the compound alters gene expression on a genome-wide scale. nih.govmdpi.com This can help identify affected signaling pathways and cellular processes, offering clues to the compound's mechanism of action and potential off-target effects. mdpi.com Studies on gallic acid have already used transcriptome analysis to compare its gene expression signature to those of known drugs, thereby predicting potential molecular targets. researchgate.netnih.gov

Proteomics can identify changes in protein expression and post-translational modifications following treatment with the compound. This provides a direct link between the compound's activity and the functional machinery of the cell, helping to validate targets identified through other means. mdpi.com

Metabolomics , the study of small-molecule metabolites, can reveal how the compound perturbs cellular metabolism. mdpi.com LC-MS-based metabolomics has been used to study the effects of gallic acid on inflammation and the metabolic changes induced by epigallocatechin-gallate (EGCG) in cancer cells. frontiersin.orgfrontiersin.org Applying this to this compound could uncover novel metabolic pathways it modulates and provide insights into its own biotransformation. nih.gov Integrating these omics datasets will provide a comprehensive biological profile, facilitating the discovery of novel applications and a deeper understanding of its therapeutic potential.

| Omics Technology | Objective | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Analyze global changes in gene expression. | Identification of modulated signaling pathways and gene regulatory networks. mdpi.com |

| Proteomics (e.g., MS-based) | Quantify changes in protein abundance and modifications. | Validation of molecular targets and understanding of functional cellular responses. mdpi.com |

| Metabolomics (LC-MS, NMR) | Profile changes in endogenous small-molecule metabolites. | Elucidation of effects on metabolic pathways and characterization of compound biotransformation. frontiersin.org |

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate, considering protection/deprotection strategies for phenolic hydroxyl groups?

Methodological Answer:

The synthesis typically involves regioselective protection of hydroxyl groups. A common approach is:

Protection of 4,5-dihydroxy groups : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃/DMF) to selectively protect the 3-hydroxy group, leaving 4,5-hydroxyls temporarily unprotected.

Esterification : React the intermediate with methyl chloroformate in the presence of a base (e.g., pyridine) to form the methyl ester.

Final deprotection : Remove benzyl groups via catalytic hydrogenation (Pd/C, H₂) to yield the target compound.

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) to avoid over-protection. This strategy is analogous to methods used for structurally similar esters, such as methyl 4-(benzyloxy)-3-hydroxybenzoate .

Advanced: How can conflicting NMR data (e.g., unexpected splitting) be resolved when characterizing the compound, especially regarding rotational isomers or tautomerism?

Methodological Answer:

Unexpected splitting in ¹H NMR may arise from restricted rotation of the benzyloxy group or tautomeric equilibria. To resolve this:

- Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C in DMSO-d₆) to observe coalescence of peaks, confirming dynamic exchange processes.

- 2D NMR Techniques : Use NOESY or COSY to identify through-space correlations and confirm substituent positions.

- DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., Gaussian software) to validate assignments. These methods are detailed in studies on triazine derivatives with similar dynamic behavior .

Basic: What chromatographic techniques are effective in purifying this compound from reaction byproducts?

Methodological Answer:

- MPLC with Silica Gel : Use a gradient elution starting with CH₂Cl₂ and increasing EtOAc (1–20%) to separate polar byproducts. Flow rates of 30–35 cm³/min are optimal for resolving esters with multiple hydroxyl groups.

- Preparative HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) for high-purity isolation.

Note : Re-purification of mixed fractions via secondary chromatography (e.g., 4% EtOAc in CH₂Cl₂) is recommended, as demonstrated in triazine-based syntheses .

Advanced: How does the electronic environment of the benzyloxy group influence the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer:

The electron-donating benzyloxy group at the 3-position alters the aromatic ring’s electron density, directing electrophilic substitution to the para position (C-4 or C-5). To assess reactivity:

- Kinetic Studies : Compare reaction rates of derivatization (e.g., nitration, sulfonation) with control compounds lacking the benzyloxy group.

- Hammett Analysis : Correlate substituent effects using σ values to predict regioselectivity.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, as seen in studies on antioxidant triazolones .

Basic: What spectroscopic methods (e.g., IR, UV-Vis) are most reliable for confirming the ester and hydroxyl functionalities?

Methodological Answer:

- IR Spectroscopy : Look for ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and broad O-H stretches (3200–3500 cm⁻¹) from phenolic hydroxyls.

- UV-Vis : The conjugated π-system (benzoate core) absorbs near 270–290 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with shifts upon deprotonation of hydroxyl groups in basic conditions.

- ¹³C NMR : Confirm the ester carbonyl at ~165–170 ppm and benzyloxy carbons (C-O) at ~70 ppm. These features align with data for methyl 4-hydroxy-3,5-dimethoxybenzoate .

Advanced: How can stability issues (e.g., oxidative degradation) of the dihydroxy groups be mitigated during long-term storage or experimental procedures?

Methodological Answer:

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photo-oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated degradation.

- Real-Time Monitoring : Use LC-MS to track degradation products, adjusting pH to 5–6 (weakly acidic) to minimize autoxidation. Protocols from TCI America’s safety guidelines for similar phenolic esters are applicable .

Basic: What are the key challenges in achieving regioselective benzylation of the 3-hydroxy group without affecting the 4,5-hydroxyls?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Base Selection : Use bulky bases (e.g., DIPEA) to deprotonate the most acidic hydroxyl (3-position) preferentially.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states.

- Temperature Control : Low temperatures (–35°C) slow competing reactions, as shown in triazine syntheses where selective protection was critical .

Advanced: How can the compound serve as a pharmacophore in medicinal chemistry, given its structural features?

Methodological Answer:

The 4,5-dihydroxy motifs are potential chelators for metal ions (e.g., Fe³⁺, Cu²⁺), relevant to antioxidant or enzyme inhibition studies. To evaluate:

- Molecular Docking : Screen against targets like tyrosinase or COX-2 using AutoDock Vina.

- SAR Studies : Synthesize analogs (e.g., methoxy or acetyl derivatives) to assess the impact of hydroxyl groups on bioactivity. This approach mirrors investigations into antimicrobial benzoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.